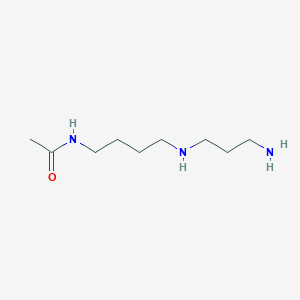

N8-Acetylspermidine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[4-(3-aminopropylamino)butyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3O/c1-9(13)12-8-3-2-6-11-7-4-5-10/h11H,2-8,10H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FONIWJIDLJEJTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCCNCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34450-15-2 (di-hydrochloride) | |

| Record name | N(8)-Acetylspermidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013431248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60158637 | |

| Record name | N(8)-Acetylspermidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N8-Acetylspermidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002189 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13431-24-8, 34450-15-2 | |

| Record name | N8-Acetylspermidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13431-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N(8)-Acetylspermidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013431248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(8)-Acetylspermidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N8-Acetylspermidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N8-Acetylspermidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002189 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

202 - 203 °C | |

| Record name | N8-Acetylspermidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002189 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Metabolic Pathways of N8 Acetylspermidine

Biosynthetic Precursors and Intermediates in Polyamine Metabolism

The journey to N8-acetylspermidine begins with the foundational precursors of all polyamines: ornithine and putrescine. These molecules undergo a series of enzymatic reactions to ultimately produce spermidine (B129725), the direct precursor to this compound.

Ornithine and Putrescine as Foundational Polyamine Precursors

The biosynthesis of polyamines is a highly regulated process that is essential for cell growth and proliferation. nih.govfrontiersin.org In vertebrates, the primary precursor for polyamine synthesis is the amino acid ornithine. nih.govkarger.com Ornithine is converted to putrescine through a decarboxylation reaction catalyzed by the enzyme ornithine decarboxylase (ODC). frontiersin.orgresearchgate.net This step is a critical control point in the polyamine biosynthetic pathway. nih.gov

Putrescine, a diamine, then serves as the backbone for the synthesis of higher polyamines, spermidine and spermine (B22157). nih.govfrontiersin.org The subsequent steps involve the addition of aminopropyl groups, which are derived from S-adenosylmethionine (SAM) after its decarboxylation by S-adenosylmethionine decarboxylase (AdoMetDC). nih.gov

Spermidine as the Direct Precursor to this compound

Spermidine is synthesized from putrescine by the enzyme spermidine synthase, which transfers an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM) to one of the primary amino groups of putrescine. nih.govfrontiersin.org This triamine, with its unique structure, is the immediate substrate for the synthesis of this compound. hmdb.caontosight.ai The acetylation of spermidine is a key modification that influences its metabolic fate and function within the cell. tandfonline.com

N8-Acetylation Pathway of Spermidine

The conversion of spermidine to this compound is a specific enzymatic reaction that occurs at the N8 position of the spermidine molecule. This acetylation is distinct from the more commonly studied N1-acetylation, which leads to polyamine catabolism.

Enzymatic Catalysis by Spermidine N8-Acetyltransferase (SNAT)

The acetylation of spermidine at the N8 position is catalyzed by the enzyme spermidine N8-acetyltransferase (SNAT). hmdb.ca This reaction involves the transfer of an acetyl group from acetyl-CoA to the secondary amine group of spermidine. ecmdb.ca Unlike spermidine/spermine N1-acetyltransferase (SSAT), which primarily acetylates the N1 position leading to degradation, SNAT specifically targets the N8 position. hmdb.canih.gov This distinction in acetylation sites leads to different metabolic outcomes for the resulting acetylated spermidine molecules. nih.gov

Interestingly, some studies have suggested that certain histone acetyltransferases (HATs), such as p300/CBP-associated factor (P/CAF), can also catalyze the N8-acetylation of spermidine. tandfonline.comtandfonline.com This provides a potential link between polyamine metabolism and the regulation of chromatin structure and gene expression. tandfonline.com The formation of this compound catalyzed by P/CAF can, in turn, activate the histone acetyltransferase activity of the enzyme, suggesting a complex regulatory loop. tandfonline.comtandfonline.com

Subcellular Localization of Spermidine N8-Acetyltransferase Activity

The enzymatic activity responsible for the N8-acetylation of spermidine has been found to be localized within the cell nucleus. hmdb.catandfonline.com This nuclear localization is significant as it suggests a role for this compound in nuclear processes. The association of this acetyltransferase activity with chromatin further supports its potential involvement in the regulation of gene expression. hmdb.ca In contrast, the well-characterized spermidine/spermine N1-acetyltransferase (SSAT) is primarily a cytoplasmic enzyme. tandfonline.comtandfonline.com However, in the yeast Candida boidinii, an N-acetyltransferase capable of producing both N1- and this compound has been found in the mitochondria. nih.gov

Deacetylation Pathway of this compound

This compound is not a terminal product but is actively converted back to spermidine through a deacetylation reaction. hmdb.caebi.ac.uk This process is catalyzed by a specific deacetylase enzyme.

The deacetylation of this compound is primarily carried out by a cytosolic deacetylase, which has been identified as histone deacetylase 10 (HDAC10) in eukaryotes. ontosight.airesearchgate.netacs.org This enzyme specifically removes the acetyl group from the N8 position of this compound, regenerating spermidine. nih.govontosight.ai This recycling of spermidine is crucial for maintaining polyamine homeostasis within the cell. ontosight.ai The deacetylase exhibits a high degree of specificity, as it does not act on N1-acetylspermidine. nih.govgenome.jp The reaction involves the hydrolysis of the amide bond, releasing acetate (B1210297) and spermidine. researchgate.net The activity of this deacetylase is inhibited by spermidine itself, suggesting a feedback regulatory mechanism. pacific.edu

Table 1: Key Enzymes in this compound Metabolism

| Enzyme | Function | Substrate(s) | Product(s) | Cellular Localization |

|---|---|---|---|---|

| Ornithine Decarboxylase (ODC) | Catalyzes the conversion of ornithine to putrescine. frontiersin.orgresearchgate.net | Ornithine | Putrescine | Cytoplasm |

| Spermidine Synthase | Catalyzes the synthesis of spermidine from putrescine. nih.govfrontiersin.org | Putrescine, dcSAM | Spermidine | Cytoplasm |

| Spermidine N8-Acetyltransferase (SNAT) | Catalyzes the acetylation of spermidine at the N8 position. hmdb.ca | Spermidine, Acetyl-CoA | This compound, CoA | Nucleus hmdb.catandfonline.com |

| p300/CBP-associated factor (P/CAF) | A histone acetyltransferase that can also catalyze N8-acetylation of spermidine. tandfonline.comtandfonline.com | Spermidine, Acetyl-CoA | This compound, CoA | Nucleus |

| This compound Deacetylase (HDAC10) | Catalyzes the deacetylation of this compound back to spermidine. ontosight.airesearchgate.net | This compound, H₂O | Spermidine, Acetate | Cytosol hmdb.caresearchgate.net |

Table 2: Research Findings on this compound Metabolism

| Finding | Organism/System Studied | Key Implication | Reference(s) |

|---|---|---|---|

| This compound is rapidly deacetylated back to spermidine. | Rat liver and kidney | Suggests a dynamic and reversible modification rather than a terminal catabolic step. | nih.gov |

| P/CAF can acetylate spermidine to this compound, which in turn activates P/CAF's HAT activity. | In vitro and Drosophila melanogaster | Reveals a direct link and regulatory feedback loop between polyamine metabolism and histone acetylation. | tandfonline.comtandfonline.com |

| This compound deacetylase activity is localized in the cytosol. | Rat tissue | Indicates that the recycling of spermidine occurs outside the nucleus, maintaining cellular polyamine pools. | hmdb.ca |

| Histone deacetylase 10 (HDAC10) is the enzyme responsible for this compound deacetylation. | Human and Zebrafish | Provides a specific molecular identity for the deacetylase, opening avenues for targeted studies. | acs.org |

Role of this compound Deacetylase (HDAC10) in Spermidine Regeneration

The primary metabolic route for this compound is its conversion back to spermidine, a reaction catalyzed by the enzyme this compound deacetylase. nih.gov Recent research has definitively identified this enzyme as Histone Deacetylase 10 (HDAC10), a member of the class IIb histone deacetylases. nih.govnih.gov Despite its name, HDAC10 exhibits a strong preference for non-histone substrates, specifically this compound. nih.govescholarship.org This enzymatic activity is robust and highly specific, as HDAC10 does not efficiently deacetylate N1-acetylspermidine or acetylated lysine (B10760008) residues on histone proteins. nih.govescholarship.org

The deacetylation of this compound by HDAC10 is a critical step for regenerating the pool of spermidine within the cell. nih.gov This recycled spermidine can then be utilized for various cellular processes, including the synthesis of spermine or re-entry into the nucleus. nih.govosti.gov The high efficiency of this deacetylation process is thought to be one of the reasons for the typically low intracellular concentrations of this compound. nih.gov

Cytosolic Localization of Deacetylation Activity

The deacetylation of this compound predominantly occurs in the cytoplasm. nih.govosti.govebi.ac.uk Spermidine is acetylated to this compound within the cell nucleus, a modification that is believed to neutralize its positive charge and facilitate its export to the cytoplasm. nih.govnih.gov Once in the cytosol, HDAC10, which is primarily localized in this compartment, efficiently deacetylates this compound back to spermidine. nih.govresearchgate.net This subcellular compartmentalization of acetylation and deacetylation suggests a shuttle mechanism for moving spermidine between the nucleus and the cytoplasm. nih.gov While HDAC10 is mainly cytosolic, its potential nuclear localization may be associated with histone deacetylase activity. nih.gov

Interplay with Other Polyamine Catabolism Pathways

The metabolism of this compound is interconnected with other pathways of polyamine catabolism, yet it follows a distinct route compared to its N1-acetylated counterpart.

Distinction from N1-Acetylspermidine Metabolism and Polyamine Oxidase Activity

A crucial distinction in polyamine metabolism lies in the differential fates of N1-acetylspermidine and this compound. nih.gov While this compound is primarily a substrate for deacetylation by HDAC10 to regenerate spermidine, N1-acetylspermidine is a substrate for polyamine oxidase (PAO). nih.govpacific.edu The action of PAO on N1-acetylspermidine leads to the production of putrescine, effectively converting a higher polyamine back to a simpler one. nih.govosti.gov This retroconversion pathway is a key mechanism for regulating the intracellular balance of different polyamines. nih.gov HDAC10 does not exhibit significant deacetylase activity towards N1-acetylspermidine, highlighting the specific roles of these two acetylated isomers in cellular polyamine homeostasis. nih.gov

The rate of metabolism for both N1- and this compound is considerably faster than that of spermidine itself, with the metabolism of this compound being more rapid than that of N1-acetylspermidine in both the liver and kidney. nih.gov

Oxidative Deamination of this compound by Specific Oxidases

Interactive Data Tables

Table 1: Comparison of N1- and this compound Metabolism

| Feature | N1-Acetylspermidine | This compound |

| Primary Metabolic Pathway | Oxidation by Polyamine Oxidase (PAO) | Deacetylation by HDAC10 |

| Primary Metabolic Product | Putrescine | Spermidine |

| Enzymatic Specificity | Substrate for PAO | Substrate for HDAC10 |

| Subcellular Localization of Primary Metabolism | Cytosol | Cytosol |

| Metabolic Rate | Rapid | More rapid than N1-acetylspermidine |

Table 2: Enzymes Involved in this compound Metabolism

| Enzyme | Function | Cellular Location | Primary Substrate |

| Histone Deacetylase 10 (HDAC10) | Deacetylation | Cytosol | This compound |

| Copper Amine Oxidase | Oxidative Deamination | - | This compound |

Enzymatic Regulation of N8 Acetylspermidine Homeostasis

Spermidine (B129725) N8-Acetyltransferase Regulatory Mechanisms

While spermidine/spermine (B22157) N1-acetyltransferase (SSAT) is the principal enzyme for the N1-acetylation of spermidine and spermine, the acetylation at the N8 position of spermidine involves a more complex regulatory interplay with other acetyltransferases.

An intriguing link exists between polyamine metabolism and histone acetylation. tandfonline.com Mammalian cells possess a nuclear enzyme activity that acetylates the N8-amino group of spermidine, and this acetyltransferase is closely related to histone acetyltransferases (HATs). tandfonline.comtandfonline.com This relationship suggests a potential for crosstalk between the regulation of chromatin structure and polyamine homeostasis. An inverse relationship between nuclear spermidine N8-acetyltransferase and histone acetyltransferase activities has been observed, for instance, during liver regeneration, further highlighting this functional connection. tandfonline.comtandfonline.com

The p300/CBP-associated factor (P/CAF), a well-characterized histone acetyltransferase, has been shown to be directly involved in the N8-acetylation of spermidine. tandfonline.comnih.gov Research has demonstrated that P/CAF can utilize spermidine as a substrate, catalyzing its conversion to N8-acetylspermidine. tandfonline.com This activity of P/CAF is bimodal; at low concentrations, spermidine acts as a substrate and its product, this compound, activates P/CAF's histone H3 acetylation activity. tandfonline.comnih.gov Conversely, at higher concentrations (above 4-5 µM), spermidine competitively inhibits the histone acetyltransferase activity of P/CAF. tandfonline.comtandfonline.comnih.gov This dual regulatory role establishes a sophisticated feedback mechanism where spermidine levels can directly modulate histone acetylation through P/CAF.

Functional Relationships with Histone Acetyltransferases (HATs)

This compound Deacetylase (HDAC10) Regulatory Mechanisms

Histone deacetylase 10 (HDAC10) has been identified as the primary enzyme responsible for the deacetylation of this compound, playing a crucial role in polyamine recycling and homeostasis. nih.govresearchgate.netnih.gov

HDAC10 displays remarkable substrate specificity, preferentially catalyzing the removal of the acetyl group from this compound. nih.govresearchgate.netuniprot.org It exhibits significantly lower to negligible activity towards N1-acetylspermidine, N1-acetylspermine, and acetylated histone peptides. nih.govuniprot.org This specificity is conferred by a sterically constricted active site and a key glutamate (B1630785) "gatekeeper" residue (E274 in zebrafish, E272 in humans) that favors the binding of the slender, cationic this compound substrate. nih.govnih.govacs.orgescholarship.orgnih.govnih.gov Kinetic studies have quantified the high efficiency of this enzymatic reaction.

Table 1: Kinetic Parameters of Human HDAC10 for Polyamine Substrates

| Substrate | kcat/KM (M⁻¹s⁻¹) |

| This compound | 2900 |

| N-acetylputrescine | 2100 |

| N-acetylcadaverine | 1300 |

| This interactive table displays the catalytic efficiency of human HDAC10 for various acetylated polyamine substrates. Data indicates a clear preference for this compound. chemrxiv.org |

The activity of HDAC10 is subject to feedback inhibition by the products of the polyamine pathway. The deacetylated product, spermidine, and its derivative, spermine, can inhibit HDAC10 activity. This creates a negative feedback loop where an accumulation of free polyamines can downregulate the recycling of this compound, thus helping to maintain stable intracellular polyamine concentrations. This regulatory mechanism is essential for preventing cytotoxic levels of polyamines from accumulating within the cell.

By efficiently deacetylating this compound back to spermidine, HDAC10 facilitates the reutilization of this crucial polyamine. nih.govresearchgate.netontosight.ai This recycling is vital for sustaining the intracellular polyamine pools required for cell proliferation, differentiation, and survival. nih.govontosight.ai When polyamine biosynthesis is inhibited, cells can utilize extracellular this compound as a source of polyamines, a process entirely dependent on HDAC10 activity. nih.govresearchgate.net This function highlights HDAC10 as a key regulator in a salvage pathway for polyamine homeostasis, with implications for conditions of cellular stress and in the context of cancer cell metabolism where polyamine levels are often dysregulated. nih.govresearchgate.net

Inhibition by Endogenous Polyamines and Feedback Regulation

Genetic and Epigenetic Control of this compound Metabolizing Enzymes

The cellular concentration of this compound is meticulously controlled through the regulation of enzymes responsible for its synthesis and degradation. This regulation occurs at multiple levels, including the genetic control of enzyme expression through transcription factors and the epigenetic modulation of the associated genes. These intricate control mechanisms ensure that this compound levels are maintained within a narrow range, responding dynamically to cellular needs and external stimuli.

The primary enzyme catalyzing the formation of this compound has not been as extensively characterized as the well-known spermidine/spermine N1-acetyltransferase (SSAT), which produces N1-acetylspermidine. However, the degradation of this compound is better understood and is carried out by specific polyamine deacetylases. The genetic and epigenetic control of these enzymes is a critical area of research for understanding polyamine homeostasis.

A key enzyme involved in the deacetylation of this compound is histone deacetylase 10 (HDAC10). HDAC10 is recognized as a major N-acetylpolyamine deacetylase, capable of removing the acetyl group from compounds like this compound, thereby converting it back to spermidine. The regulation of the HDAC10 gene is therefore central to controlling the cellular levels of this compound.

Genetic regulation of HDAC10 involves transcription factors that respond to various cellular signals. For instance, the transcription factor Sp1 has been shown to play a role in the basal expression of HDAC10. Furthermore, the expression of HDAC10 is influenced by cellular stress and signaling pathways. The tumor suppressor protein p53 can downregulate HDAC10 expression, which in turn affects cellular processes like autophagy.

Epigenetic mechanisms also exert significant control over the expression of polyamine-metabolizing enzymes. While direct epigenetic regulation of a specific N8-acetyltransferase remains to be fully elucidated, the principles can be inferred from the extensive studies on SSAT (encoded by the SAT1 gene), the rate-limiting enzyme in polyamine catabolism. The SAT1 promoter is highly responsive to inflammatory stimuli and is regulated by a complex interplay of transcription factors and epigenetic modifications.

For example, in response to stimuli like lipopolysaccharide (LPS), the transcription factor NF-κB (specifically the p65 subunit) binds to the SAT1 promoter. This binding is associated with dynamic changes in histone modifications. There is an observed increase in active histone marks, such as the acetylation of histone H3 at lysine (B10760008) 27 (H3K27ac) and trimethylation of histone H3 at lysine 4 (H3K4me3), which are characteristic of active gene transcription. These modifications are facilitated by histone acetyltransferases like p300/CBP. It is plausible that similar epigenetic mechanisms, involving specific transcription factors and histone modifications, govern the expression of the enzymes directly responsible for this compound synthesis and degradation.

The table below summarizes key research findings on the regulatory control of enzymes involved in polyamine acetylation and deacetylation, with a focus on HDAC10, the primary this compound deacetylase.

| Gene | Enzyme | Regulatory Factor | Mode of Regulation | Research Finding |

| HDAC10 | Histone Deacetylase 10 | p53 | Genetic (Repression) | The tumor suppressor p53 has been shown to suppress the expression of HDAC10. |

| HDAC10 | Histone Deacetylase 10 | Sp1 | Genetic (Activation) | The transcription factor Sp1 is involved in driving the basal transcription of the HDAC10 gene. |

| SAT1 | Spermidine/Spermine N1-Acetyltransferase | NF-κB (p65) | Genetic (Activation) | NF-κB binds to the SAT1 promoter to induce its expression in response to inflammatory signals. |

| SAT1 | Spermidine/Spermine N1-Acetyltransferase | p300/CBP | Epigenetic (Activation) | The histone acetyltransferase p300/CBP is recruited to the SAT1 promoter, leading to histone acetylation and gene activation. |

| SAT1 | Spermidine/Spermine N1-Acetyltransferase | H3K4me3, H3K27ac | Epigenetic (Activation) | Increased levels of these active histone marks are found at the SAT1 promoter during its induction. |

This intricate network of genetic and epigenetic controls highlights the cell's ability to finely tune the levels of this compound and other polyamines, ensuring a precise response to developmental cues and environmental challenges.

Cellular and Molecular Functions of N8 Acetylspermidine

Participation in Cell Growth and Differentiation Processes

N8-Acetylspermidine is intricately linked to the regulation of cell growth and differentiation, with its effects often appearing context-dependent, varying by cell type and physiological condition. hmdb.camtoz-biolabs.comontosight.aifoodb.caecmdb.ca It is a product of the acetylation of spermidine (B129725) by spermidine N8-acetyltransferase, a reaction that occurs in the cell nucleus. hmdb.canih.gov The compound is then typically exported to the cytoplasm where it is rapidly deacetylated back to spermidine by this compound deacetylase, also known as histone deacetylase 10 (HDAC10). hmdb.caresearchgate.netontosight.ai This cycle of acetylation and deacetylation appears to be a critical regulatory mechanism in cellular physiology. hmdb.ca

Regulation of Cellular Proliferation Dynamics

The influence of this compound on cell proliferation is complex, with studies reporting both stimulatory and inhibitory effects. For instance, research on HCT116 colon cancer cells demonstrated that this compound promotes cancer cell proliferation. tandfonline.com Similarly, its accumulation in L1210 leukemia cell cultures has been shown to stimulate growth. tandfonline.com

Conversely, in other cell lines, this compound has been found to inhibit proliferation. Studies on HL60 human leukemia cells indicated that this compound inhibited cell growth at a concentration of 3.8 µM. nih.gov The role of this compound can also be indirect; extracellular this compound can be taken up by cells and deacetylated by HDAC10 to replenish intracellular pools of spermidine and spermine (B22157), thereby rescuing cell proliferation in a state of polyamine depletion. researchgate.net This highlights its function in maintaining polyamine homeostasis, which is essential for cell growth. ontosight.ainih.gov

Table 1: Effects of this compound on Cellular Proliferation

| Cell Line | Effect | Key Findings | Citations |

|---|---|---|---|

| HCT116 (Colon Cancer) | Promotes Proliferation | Increased the cell proliferation rate when added to culture medium. | tandfonline.com |

| L1210 (Leukemia) | Stimulates Growth | Accumulation of this compound resulted in growth stimulation. | tandfonline.com |

| HL60 (Leukemia) | Inhibits Growth | Inhibited cell growth at a concentration of 3.8 µM. | nih.gov |

| PC12 (Pheochromocytoma) | Inhibits Growth | Increased levels have been associated with the inhibition of growth. | tandfonline.com |

Influence on Cellular Differentiation Pathways

This compound has been identified as a specific signaling molecule in the differentiation of certain cell types. In PC12 cells, which are derived from a pheochromocytoma of the rat adrenal medulla, an increase in the intracellular concentration of this compound induces markers of neuronal differentiation. nih.govebi.ac.uk This includes morphological changes like neurite outgrowth and an increased content of the neurotransmitter dopamine (B1211576). nih.govebi.ac.uk This effect appears to be specific to this compound, as other related polyamines like spermidine and N1-acetylspermidine did not trigger the same changes. nih.govebi.ac.uk

Similarly, this compound has been shown to be a potent inducer of differentiation in HL60 human leukemia cells. nih.gov At a concentration of 15 µM, it resulted in 80-90% of the cells undergoing differentiation. nih.gov However, some conflicting evidence exists, with one study associating increased this compound levels in PC12 cells with an inhibition of differentiation, suggesting the outcome is highly dependent on the specific cellular context. tandfonline.com

Table 2: Influence of this compound on Cellular Differentiation

| Cell Line | Effect | Key Findings | Citations |

|---|---|---|---|

| PC12 (Pheochromocytoma) | Induces Differentiation | Increased intracellular levels led to neurite outgrowths and higher dopamine content. | nih.govebi.ac.uk |

| HL60 (Leukemia) | Induces Differentiation | Produced 80-90% differentiation at 15 µM. | nih.gov |

Modulation of Chromatin Structure and Gene Expression

Polyamines are crucial determinants of chromatin structure. tandfonline.com The acetylation of spermidine to form this compound is a key event in this regulatory function, as it alters the molecule's ability to interact with negatively charged macromolecules like DNA. tandfonline.comnih.gov

Interactions with Nucleic Acids and Nucleosomes

This reduction in charge weakens the interaction between the polyamine and nucleic acids. tandfonline.com Research has shown that acetylated polyamines are less effective at stabilizing nucleosome core particles and, in fact, can destabilize the nucleosome structure. nih.govnih.gov This suggests that the acetylation of spermidine to this compound acts in concert with other modifications, such as histone acetylation, to create a more open and transcriptionally accessible chromatin state. tandfonline.comnih.gov Studies on the interaction with damaged DNA have shown that this compound is less effective than spermidine at inducing cleavage at apurinic sites, further highlighting how acetylation modulates its interaction with DNA. medchemexpress.com

Indirect Effects on Transcriptional Regulation

Beyond directly interacting with chromatin, this compound indirectly influences gene expression by modulating the activity of key epigenetic enzymes. A significant finding is its role as an activator of the histone acetyltransferase P/CAF (P300/CBP-associated factor). tandfonline.comtandfonline.com

In this mechanism, P/CAF can utilize spermidine as a substrate to produce this compound. tandfonline.com The resulting this compound can then bind to the bromodomain of P/CAF, inducing a conformational change that converts the enzyme into a more active state. tandfonline.com This activation can increase the enzyme's activity of acetylating histone H3 by up to four-fold. tandfonline.comtandfonline.com By boosting the activity of a histone acetyltransferase, this compound promotes a chromatin environment conducive to gene transcription. tandfonline.comresearchgate.netnumberanalytics.com This creates a complex regulatory loop where the metabolism of a polyamine directly impacts the enzymatic machinery that controls gene expression. tandfonline.com

Role in Cellular Stress Response Mechanisms

This compound is also a significant molecule in how cells respond to stress, particularly ischemic and oxidative stress. In the context of cardiac health, polyamines are recognized as key mediators of the ischemic cascade. ahajournals.org this compound, specifically, is involved in regulating cardiomyocyte apoptosis (programmed cell death) and autophagy in response to ischemia. ahajournals.orgsemanticscholar.org Its levels in plasma are considered an indicator of intracellular polyamine activity during cardiac stress. ahajournals.orgsemanticscholar.org

The enzyme responsible for deacetylating this compound, HDAC10, has been shown to induce autophagy, a critical cellular survival mechanism that is activated in response to damage or nutrient deprivation. nih.gov In neuroblastoma cancer cells, inhibiting HDAC10 makes the cells more vulnerable to cytotoxic drugs, suggesting that the this compound/HDAC10 axis is crucial for the stress survival response in these cancer cells. nih.gov Furthermore, elevated levels of this compound have been observed in neurodegenerative conditions like Parkinson's disease, where it is thought to be part of the cellular response to neuroinflammation. researchgate.net Polyamines in general are also noted for their role in protecting cells from oxidative stress. eaglebio.com

Modulation of Apoptosis and Autophagy Pathways

This compound plays a complex and context-dependent role in the regulation of apoptosis (programmed cell death). Research has identified it as a regulator of apoptosis, with elevated levels being linked to the uncontrolled death of neurons in the progression of Parkinson's disease. researchgate.net In this context, it is considered a marker of cellular stress and neuroinflammation that contributes to disease advancement. researchgate.net

Conversely, other studies have demonstrated a neuroprotective, anti-apoptotic function. In primary cultures of rat cerebellar granule cells, this compound was found to protect the cells from apoptosis induced by low potassium levels. nih.gov This protective effect was specific to the N-acetylated forms, as the parent polyamine, spermidine, did not show similar protective activity at non-toxic doses. nih.gov This suggests that this compound may act as an endogenous neuroprotectant under certain physiological stressors. nih.gov

The direct role of this compound in autophagy is closely linked to its metabolic relationship with spermidine and the enzyme histone deacetylase 10 (HDAC10). Spermidine is a well-known inducer of autophagy. tandfonline.com this compound is deacetylated by HDAC10 in the cytoplasm to regenerate spermidine. nih.gov The activity of HDAC10, which recycles this compound back to spermidine, has been connected to cellular processes including autophagy. nih.gov While this compound itself is not typically viewed as a direct autophagy inducer, its status as a precursor for spermidine regeneration places it as a key component in the metabolic network that supports autophagic processes.

Involvement in Cardiac Stress Response to Ischemic Injury

This compound has been identified as a crucial mediator and biomarker in the cardiac response to ischemic injury. It is known to regulate apoptosis in cardiomyocytes following an ischemic event, which can lead to cardiac dysfunction. ahajournals.orgresearchgate.net In episodes of cardiac ischemia, this compound is produced and can be detected at elevated levels in the plasma. researchgate.net

Clinical studies have solidified the role of this compound as a significant biomarker in ischemic cardiomyopathy (ICM). Plasma levels of this compound were found to be significantly higher in patients with ICM compared to those with coronary artery disease but without ICM. ahajournals.org Research has demonstrated a direct correlation between higher circulating levels of this compound and increased mortality in patients with ICM. ahajournals.org This association remains independent of other traditional heart failure biomarkers. ahajournals.org

Furthermore, in patients with coronary artery disease but without baseline heart failure, elevated this compound levels were associated with a significantly higher risk of developing incident heart failure in the future. ahajournals.org These findings underscore this compound's role not just as a marker of existing damage but also as a predictor of adverse outcomes in patients with cardiac ischemia. ahajournals.org

Neuronal Development and Function

This compound has specific and significant effects on the development and function of neurons, particularly in promoting differentiation and influencing neurotransmitter levels.

Impact on Intracellular Dopamine Levels

In conjunction with its effects on morphological differentiation, this compound also influences the functional specialization of neuronal cells. In the same PC12 cell models, an increase in the intracellular concentration of this compound leads to a corresponding increase in the content of dopamine. This suggests a strong relationship between the presence of this compound and the regulation of this key catecholamine neurotransmitter. The elevation of dopamine levels occurs alongside the observed neurite outgrowth, indicating a coordinated effect on both the structure and function of the differentiating cells.

N8 Acetylspermidine in Disease Pathophysiology and As a Biomarker

Oncogenesis and Cancer Progression

The dysregulation of polyamine metabolism is a well-established hallmark of cancer. nih.gov N8-acetylspermidine, as a product of this altered metabolism, has garnered attention for its association with tumor development and its potential clinical utility.

Altered this compound Levels in Malignant Tissues and Biofluids

Elevated levels of this compound have been identified in various cancers, suggesting its role as an oncometabolite. Research has shown that this compound is enriched in the tumor region of colorectal cancer patients. tandfonline.com In fact, it has been detected in the tumor tissue of these patients while being undetectable in adjacent normal tissue. nih.gov Similarly, urinary concentrations of this compound are significantly higher in individuals with colorectal cancer compared to healthy volunteers. nih.gov

In the context of pancreatic cancer, this compound has been identified as a potential biomarker specific to cancer-associated fibroblasts (CAFs), which are a major component of the tumor microenvironment. mdpi.com Studies have detected this metabolite in activated CAFs and in a pancreatic cancer mouse model. mdpi.com Notably, this compound has been detected more frequently in patients with early-stage pancreatic cancer than in healthy subjects, underscoring its potential for early diagnosis. mdpi.com

Elevated levels of acetylated polyamines, including this compound, are also associated with other cancers. Increased plasma levels of acetylated polyamines have been correlated with severe cases of gastric cancer. researchgate.net Furthermore, acetylated polyamines are recognized as potential markers for various cancers in blood and urine. google.com

Association with Tumor Growth and Chemoresistance

Beyond its presence in cancerous tissues, this compound actively participates in promoting tumor progression and resistance to therapy. In colon cancer cells, this compound has been shown to induce the expression of pro-inflammatory cytokines, which can foster a tumor-promoting microenvironment. nih.gov

Moreover, studies have demonstrated that this compound can promote cancer cell proliferation. tandfonline.com In vitro experiments with HCT116 colon cancer cells revealed that this compound treatment increased cell viability and the expression of the proliferation marker Ki-67. tandfonline.comresearchgate.net This suggests that elevated levels of this metabolite could directly contribute to tumor growth.

A significant concern in cancer treatment is the development of chemoresistance. Research indicates that this compound may play a role in this process. For instance, it has been shown to prevent oxaliplatin-mediated cytotoxicity in HCT116 colon cancer cells. nih.govtandfonline.com This suggests that this compound could contribute to the failure of chemotherapy in colorectal cancer patients. In triple-negative breast cancer, downregulation of this compound has been associated with cisplatin (B142131) resistance, indicating a complex and potentially context-dependent role in chemoresistance. acs.org

The enzyme that deacetylates this compound, histone deacetylase 10 (HDAC10), is also implicated in these processes. The rescue of cell growth from polyamine depletion by exogenous this compound is dependent on HDAC10 activity. nih.gov This highlights the intricate interplay of polyamine metabolism in supporting tumor growth. nih.gov

Potential as a Prognostic and Diagnostic Marker in Various Cancers

The distinct expression patterns of this compound in cancerous versus healthy tissues and its association with disease progression make it a promising biomarker. For colorectal cancer, urinary this compound has shown the ability to discriminate cancer patients from healthy controls. semanticscholar.org

In pancreatic cancer, the specificity of this compound to cancer-associated fibroblasts suggests its utility as an indicator of the presence of these cells within a tumor. mdpi.com Given that the presence of CAFs is often linked to a poor prognosis, monitoring this compound levels could offer valuable prognostic information.

The following table summarizes the findings on this compound as a cancer biomarker:

| Cancer Type | Biofluid/Tissue | Observation | Potential Clinical Utility |

| Colorectal Cancer | Tumor Tissue, Urine | Elevated levels compared to healthy tissue and controls. nih.govtandfonline.com | Diagnostic and potentially prognostic marker. nih.govsemanticscholar.org |

| Pancreatic Cancer | Tumor Tissue (CAFs) | Detected in cancer-associated fibroblasts. mdpi.com | Diagnostic marker, particularly for early-stage disease. mdpi.com |

| Gastric Cancer | Plasma | Increased levels of acetylated polyamines in severe cases. researchgate.net | Marker of disease severity. |

| Breast Cancer | Serum | Increased levels of N-acetylated spermidine (B129725). scispace.com | Potential diagnostic biomarker. |

Cardiovascular Diseases

Recent research has illuminated the role of this compound in the pathophysiology of cardiovascular diseases, particularly in the context of ischemic heart conditions.

This compound as a Mechanistic Biomarker in Ischemic Cardiomyopathy

Ischemic cardiomyopathy (ICM) is a condition where the heart's ability to pump blood is weakened due to coronary artery disease. This compound has been identified as a novel mechanistic biomarker in ICM. researchgate.net It is a polyamine that is involved in regulating ischemic cardiac apoptosis, or programmed cell death, and the resulting cardiac dysfunction. ahajournals.orgahajournals.orgbiorbyt.com

Studies have shown that plasma levels of this compound are significantly higher in patients with ICM compared to those with coronary artery disease but without ICM. researchgate.netahajournals.orgnih.gov This suggests a direct link between the accumulation of this metabolite and the development of ischemic cardiomyopathy.

The following table presents data on this compound levels in patients with and without ischemic cardiomyopathy:

| Patient Group | Median this compound Level (nmol/L) | Interquartile Range (nmol/L) |

| Ischemic Cardiomyopathy (ICM) | 10.39 | 7.21–17.75 |

| Coronary Artery Disease without ICM | 8.29 | 5.91–11.42 |

Data from a study on patients with coronary artery disease. researchgate.netnih.gov

Association with Mortality and Incident Heart Failure Outcomes

Elevated levels of this compound are not only associated with the presence of ICM but also with adverse clinical outcomes. Higher circulating levels of this metabolite are independently associated with increased mortality in patients with ICM. researchgate.netahajournals.orgnih.gov This association holds true even after adjusting for traditional cardiac biomarkers like B-type natriuretic peptide (BNP) and high-sensitivity troponin I. researchgate.netahajournals.orgnih.gov

Furthermore, in individuals with coronary artery disease but without pre-existing heart failure, higher this compound levels are linked to a greater risk of developing incident heart failure. researchgate.netahajournals.orgnih.govresearchgate.net This positions this compound as a predictive biomarker for the progression to heart failure in at-risk populations.

The prognostic value of this compound in cardiovascular disease is highlighted in the table below:

| Outcome | Patient Population | Hazard Ratio (per SD increase in N8-AS) | 95% Confidence Interval |

| All-Cause Mortality | Ischemic Cardiomyopathy | 1.48 | 1.19–1.85 |

| Incident Heart Failure | Coronary Artery Disease without HF | 4.16 | 1.41–12.25 |

Adjusted for various clinical and demographic factors. researchgate.netnih.gov

These findings underscore the potential of this compound as a valuable tool for risk stratification and prognostication in patients with cardiovascular disease. ahajournals.org

Role in Cardiomyocyte Cell Death and Cardiac Dysfunction during Ischemia

This compound, a polyamine, plays a significant role in the pathophysiology of ischemic heart disease by regulating programmed cell death of cardiomyocytes, known as apoptosis, and contributing to the resulting cardiac dysfunction. researchgate.netahajournals.orgresearchgate.nettargetmol.comahajournals.org

In the context of ischemic cardiomyopathy (ICM), where the heart muscle is weakened due to reduced blood flow from coronary artery disease, levels of this compound are notably elevated. researchgate.netahajournals.orgresearchgate.net Studies have shown that patients with ICM have significantly higher plasma concentrations of this compound compared to individuals with coronary artery disease but without heart failure. researchgate.netnih.gov Specifically, one study reported median this compound levels of 10.39 nmol/L in ICM patients versus 8.29 nmol/L in those with coronary artery disease without ICM. nih.gov

Elevated this compound is not only a marker of existing ischemic cardiomyopathy but also a predictor of adverse outcomes. researchgate.netahajournals.org Research has demonstrated a strong association between higher circulating levels of this compound and increased mortality rates in patients with ICM. researchgate.netahajournals.orgnih.gov This association holds true even after accounting for other established biomarkers like B-type natriuretic peptide (BNP) and high-sensitivity troponin I (hsTnI). ahajournals.orgnih.gov

Furthermore, in individuals with coronary artery disease who have not yet developed heart failure, elevated this compound levels are linked to a higher risk of incident heart failure. researchgate.netahajournals.org This suggests that this compound could serve as a valuable biomarker for risk stratification in patients with coronary artery disease. ahajournals.org The underlying mechanism is believed to involve the epigenetic regulation of apoptosis in cardiomyocytes during an ischemic event. ahajournals.org

Table 1: this compound Levels in Ischemic Cardiomyopathy

| Patient Group | Mean this compound Level (nM) | Key Finding | Reference |

| Ischemic Cardiomyopathy (ICM) | 13.55 ± 8.64 | Higher levels compared to patients without heart failure. | ahajournals.org |

| No Heart Failure (No HF) | 9.29 ± 5.71 | ahajournals.org | |

| ICM | 10.39 (IQR: 7.21-17.75) | Higher levels compared to CAD without ICM. | nih.gov |

| Coronary Artery Disease (CAD) without ICM | 8.29 (IQR: 5.91-11.42) | nih.gov |

Data presented as mean ± standard deviation or median [interquartile range].

Neurodegenerative Disorders

Elevated this compound in Parkinson's Disease Pathogenesis

Emerging research indicates a significant alteration in polyamine metabolism in the pathogenesis of Parkinson's disease (PD), with this compound being a key metabolite of interest. mdpi.com Studies have consistently found elevated levels of this compound in both the plasma and cerebrospinal fluid (CSF) of individuals with Parkinson's disease when compared to healthy controls. researchgate.netnih.govcaymanchem.com

The acetylation of spermidine to form this compound is a crucial step in regulating intracellular polyamine levels. nih.gov The resulting this compound is then typically excreted from the cells into circulation. researchgate.netnih.gov Therefore, an increase in its plasma levels is thought to reflect heightened intracellular polyamine activity. researchgate.netnih.gov This dysregulation of polyamine metabolism, as evidenced by increased this compound, is implicated in the mechanisms underlying neuronal degeneration in Parkinson's disease. semanticscholar.org

Correlation with Motor Symptom Progression in Parkinson's Disease

Beyond its role in the general pathogenesis of Parkinson's disease, this compound levels have been specifically linked to the rate of motor symptom progression. researchgate.netplos.orgresearchgate.netnih.gov A pilot study using high-resolution mass spectrometry-based metabolic profiling revealed that individuals with a more rapid progression of motor symptoms had significantly higher serum concentrations of this compound compared to those with a slower progression and healthy controls. plos.orgresearchgate.netnih.govneurores.org

Specifically, the study found that rapid progressors had a mean serum this compound concentration of 14.7 nM, while slow progressors and healthy controls had mean concentrations of 12.3 nM and 10.9 nM, respectively. plos.orgnih.gov This finding suggests that altered polyamine metabolism, indicated by elevated this compound, could be a predictive marker for a more aggressive disease phenotype. plos.orgresearchgate.netnih.gov These changes in spermidine metabolism are now considered potential prognostic markers for the progression of Parkinson's disease. actanaturae.ru

Table 2: Serum this compound Levels and Parkinson's Disease Motor Progression

| Group | Mean Serum this compound (nM) | Key Finding | Reference |

| Rapid Progressors | 14.7 | Significantly elevated compared to slow progressors and controls. | plos.orgnih.gov |

| Slow Progressors | 12.3 | plos.orgnih.gov | |

| Healthy Controls | 10.9 | plos.orgnih.gov |

Link to Neuroinflammation and Neuronal Cell Damage Mechanisms

The increase in circulating this compound in rapidly progressing Parkinson's disease may be a cellular response to underlying neuroinflammation and neuronal cell damage. semanticscholar.orgresearchgate.netplos.org The excretion of this compound is associated with cellular injury, including traumatic brain injury and neuronal cell death. nih.govsemanticscholar.org Therefore, the elevated levels seen in Parkinson's disease could signify an ongoing neuroinflammatory process and the subsequent damage to neurons. researchgate.netnih.gov

The accumulation of this compound might also represent a compensatory mechanism. semanticscholar.orgplos.org For instance, it has been shown in cell studies to increase the production of dopamine (B1211576), the neurotransmitter depleted in Parkinson's disease. semanticscholar.orgplos.orgmedchemexpress.com However, it is also plausible that the altered polyamine metabolism contributes directly to the neurodegenerative process. semanticscholar.org

Inherited Metabolic Disorders

This compound as a Biomarker for Spermine (B22157) Synthase Deficiency (Snyder-Robinson Syndrome)

This compound has been identified as a crucial biomarker for the diagnosis of Snyder-Robinson Syndrome (SRS), a rare X-linked inherited metabolic disorder caused by mutations in the spermine synthase (SMS) gene. researchgate.netsnyder-robinson.orgnih.govautopsyandcasereports.org This genetic defect leads to a deficiency in the enzyme spermine synthase, which is responsible for converting spermidine into spermine. researchgate.netsnyder-robinson.org

The blockage in this metabolic pathway results in an accumulation of the precursor, spermidine. researchgate.net Consequently, the body attempts to clear the excess spermidine through alternative pathways, leading to a significant increase in its acetylated form, this compound. researchgate.net Clinical metabolomics studies have demonstrated that individuals with Snyder-Robinson Syndrome have markedly elevated levels of this compound in their plasma. researchgate.netnih.gov

The discovery of elevated this compound provides a valuable and specific plasma biomarker for this rare condition. researchgate.netnih.govresearchgate.net This finding was confirmed in multiple patients with genetically verified Snyder-Robinson Syndrome, solidifying its diagnostic utility. researchgate.netnih.gov The identification of this biomarker through metabolomic profiling illustrates the power of this technique in elucidating the functional consequences of genetic defects and providing novel diagnostic tools for rare diseases. nih.gov

Inflammatory Conditions

Association with Inflammation Severity in Inflammatory Bowel Disease

This compound has emerged as a significant metabolite in the pathophysiology of Inflammatory Bowel Disease (IBD), which includes conditions like ulcerative colitis and Crohn's disease. srmglobalhospitals.com Research indicates a direct relationship between the concentration of this acetylated polyamine and the severity of intestinal inflammation.

Studies involving patients with ulcerative colitis have shown that the levels of this compound are significantly increased in their colonic epithelial cells (CECs) compared to healthy individuals. oup.comnih.gov A strong correlation has been established between the levels of this compound in these cells and the inflammatory index of IBD. oup.comresearchgate.net Specifically, the highest concentrations of this compound are found in CECs from the most severely inflamed areas of the intestinal mucosa. oup.comnih.govresearchgate.net This suggests that the presence of this compound is not merely incidental but is closely linked to the degree of pathological activity.

The elevation of this compound, alongside its precursor spermidine, is thought to be a consequence of the body's attempt to repair tissue damage. researchgate.net The chronic inflammation characteristic of IBD causes damage to the intestinal epithelium, which triggers an accelerated rate of cell proliferation and regeneration. oup.comnih.govresearchgate.net This heightened metabolic activity, involving increased uptake and processing of polyamines, leads to the accumulation of this compound. oup.comnih.gov Further evidence comes from metabolomic analyses of fecal samples, which have also detected significantly higher levels of this compound in IBD patients compared to healthy controls. nih.gov

In laboratory settings, it has been observed that fecal metabolites from an "elderly-type gut microbiota," which are characterized by elevated this compound, can induce the expression of inflammatory cytokines in colon cancer cell lines. tandfonline.com This finding points to a potential role for the metabolite in perpetuating inflammatory responses within the gut.

Table 1: Research Findings on this compound in Inflammatory Bowel Disease

| Condition Studied | Sample Type | Key Finding | Reference(s) |

| Ulcerative Colitis vs. Healthy Controls | Colonic Epithelial Cells | This compound levels are significantly enhanced in patients with ulcerative colitis. | oup.comnih.gov |

| Inflammatory Bowel Disease (IBD) | Colonic Epithelial Cells | Concentrations of this compound directly correlate with the inflammatory index, with the highest levels in the most severely inflamed mucosal tissue. | oup.comnih.govresearchgate.netresearchgate.net |

| Inflammatory Bowel Disease (IBD) | Feces | Fecal levels of this compound are significantly higher in IBD patients than in healthy individuals. | nih.gov |

| In Vitro Model (Colon Cancer Cells) | Cell Culture | Metabolite mixtures including this compound induced the expression of inflammatory cytokines. | tandfonline.com |

Metabolic Alterations in Response to Chronic Sleep Loss

Connection to Nitrogen Detoxification and Polyamine Stress Response

Chronic sleep loss induces significant metabolic reprogramming, and this compound has been identified as a key metabolite involved in this process. Studies using animal models have demonstrated a clear link between prolonged sleep deprivation and altered polyamine metabolism, implicating this compound in the body's response to this physiological stress.

In a foundational metabolomic study using Drosophila melanogaster (fruit flies) with genetic mutations that cause chronic sleep loss, researchers identified a distinct metabolic signature. biorxiv.orgbiorxiv.org Among the most significantly altered metabolites were those linked to nitrogen detoxification and polyamine synthesis, including N1,N8-diacetylspermidine. biorxiv.org The study revealed that chronic sleep loss leads to a specific defect in the ability to eliminate nitrogen, causing a state of nitrogen stress. biorxiv.org It is proposed that the resulting elevation in polyamines, including acetylated forms like this compound, acts as a "nitrogen sink" to manage this toxic buildup. biorxiv.org These metabolic changes were found to be a specific consequence of chronic, rather than acute, sleep loss. biorxiv.org

This state of altered nitrogen metabolism and the accumulation of polyamines can be understood as a polyamine stress response (PSR). mdpi.comneurores.org While initially a survival mechanism, a persistent PSR can become maladaptive. biorxiv.orgmdpi.com

Further research using a mouse model of chronic sleep disorder corroborated these findings. A metabolomic analysis of saliva from these mice found significantly increased concentrations of this compound. nih.gov The elevation of this metabolite was part of a broader disruption of metabolic pathways, including those for several amino acids. nih.gov

Table 2: Research Findings on this compound in Chronic Sleep Loss

| Model Organism | Sample Type | Key Finding | Implication | Reference(s) |

| Drosophila melanogaster (Fruit Fly) | Head Lysate | Significantly elevated levels of N1,N8-diacetylspermidine in sleep mutants. | Linked to a remodeled nitrogen metabolome and a defect in nitrogen excretion, suggesting a role in a "polyamine stress response". | biorxiv.orgbiorxiv.org |

| Mouse | Saliva | Significantly increased concentrations of this compound in mice with a chronic sleep disorder. | Indicates systemic metabolic disruption, including abnormal amino acid metabolism, in response to chronic sleep loss. | nih.gov |

Advanced Methodologies for N8 Acetylspermidine Research

Quantitative Metabolomics Approaches

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful platform for the analysis of N8-acetylspermidine. Both targeted and untargeted strategies are utilized to gain comprehensive insights into the polyamine metabolic pathway.

High-resolution mass spectrometry (HRMS) coupled with chromatographic separation techniques, such as liquid chromatography (LC) and gas chromatography (GC), stands as a cornerstone for the sensitive and specific quantification of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a widely used technique for the analysis of this compound in various biological fluids. For instance, a targeted metabolomics approach using ultra-high performance liquid chromatography-electrospray ionization tandem mass spectrometry (UHPLC-ESI-MS/MS) has been developed for the determination of ornithine cycle compounds, including this compound, in cerebrospinal fluid. jsbms.jp This method often involves a derivatization step to enhance the sensitivity and accuracy of detection. jsbms.jpmdpi.com Hydrophilic interaction liquid chromatography (HILIC) is another LC technique frequently employed for the separation of underivatized polar metabolites like this compound. researchgate.netoup.com Studies have demonstrated a strong correlation between this compound quantification in human plasma using LC-MS/MS and ELISA, confirming the accuracy of both methods. immusmol.com A comprehensive LC-MS/MS method has also been developed for the simultaneous analysis of amino acids, biogenic amines, and their acetylated derivatives in plant materials. oup.com

Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF MS): GC-MS-based metabolomics is well-suited for the identification and quantification of small, volatile, or derivatized metabolites. nih.gov GC-TOF MS has been utilized in metabolomic profiling of serum to identify potential biomarkers, where this compound was identified as a distinguishing metabolite in certain disease states. researchgate.net This technique allows for the profiling of a wide range of small molecules, including amino acids, sugars, and fatty acids, in addition to polyamines. nih.gov

Automated amino acid analyzers offer a classic yet reliable method for the separation and quantification of polyamines and their derivatives. A significant advancement in this area is the development of a single, automated amino acid analyzer technique capable of separating a comprehensive panel of polyamines, including this compound, N1-acetylspermidine, putrescine, spermidine (B129725), and spermine (B22157), in a single run. nih.govsigmaaldrich.com This method utilizes a five-buffer system and has been successfully applied to the analysis of biological samples from various sources, with mass spectral confirmation for each compound. nih.gov While other methods like thin-layer chromatography (TLC) and gas chromatography have been used for polyamine analysis, they can have drawbacks such as the need for extensive sample pretreatment. scienceopen.com

Both untargeted and targeted metabolomics strategies have been instrumental in advancing our understanding of this compound.

Untargeted Metabolomics: This approach aims to measure as many metabolites as possible in a sample to identify novel biomarkers or metabolic perturbations. Untargeted plasma metabolome analysis has successfully identified significantly elevated levels of this compound in individuals with Snyder-Robinson syndrome, a rare genetic disorder, suggesting its potential as a plasma biomarker for the condition. uzh.chresearchgate.net This approach provides a global view of the metabolome and can reveal unexpected changes in metabolic pathways. uzh.ch

Targeted Metabolomics: In contrast, targeted metabolomics focuses on the accurate quantification of a predefined set of metabolites. This strategy is often employed to validate findings from untargeted studies or to investigate specific metabolic pathways. Targeted metabolomic analysis has been used to assess the concentrations of this compound and other polyamines in the saliva and urine of head and neck cancer patients. escholarship.org This approach offers higher sensitivity and is ideal for quantifying low-abundance metabolites. escholarship.org Creative Proteomics offers services for both untargeted and targeted metabolomics, including the analysis of this compound. creative-proteomics.com

| Metabolomics Approach | Description | Application in this compound Research | Key Findings |

| Untargeted Metabolomics | Global, comprehensive analysis of all detectable metabolites in a sample. uzh.ch | Identification of novel biomarkers and metabolic pathway disturbances. uzh.ch | Elevated this compound in Snyder-Robinson syndrome. uzh.chresearchgate.net |

| Targeted Metabolomics | Quantitative measurement of a specific, predefined set of metabolites. escholarship.org | Validation of biomarkers and detailed investigation of specific pathways. escholarship.org | Altered this compound levels in head and neck cancer biofluids. escholarship.org |

Automated Amino Acid Analyzer Techniques for Polyamine Separation

Immunological Detection Methods

Immunological methods, which rely on the specific binding of antibodies to their target antigens, provide a sensitive and high-throughput alternative for the quantification of this compound.

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. Competitive ELISA kits are now commercially available for the quantitative measurement of this compound in biological samples like plasma and cell culture supernatants. immusmol.comeaglebio.comimmusmol.com

The principle of these kits involves a competitive binding process. eaglebio.comeaglebio.com An antigen (this compound) is bound to the solid phase of a microtiter plate. When the sample containing this compound is added along with a specific antibody, the this compound in the sample competes with the plate-bound antigen for a limited number of antibody binding sites. eaglebio.comeaglebio.com The amount of antibody bound to the plate is then detected using a secondary antibody conjugated to an enzyme, which catalyzes a colorimetric reaction. eaglebio.comeaglebio.com The intensity of the color is inversely proportional to the concentration of this compound in the sample. eaglebio.comeaglebio.com

These ELISA kits offer high sensitivity and a defined dynamic range for quantification. immusmol.comeaglebio.com For example, one commercially available kit has a sensitivity of 0.5 nM and a dynamic range of 2.4–93.75 nM. immusmol.comeaglebio.com

| ELISA Kit Parameter | Specification | Reference |

| Assay Type | Competitive ELISA | eaglebio.comeaglebio.com |

| Sample Type | Plasma, Cell culture supernatant | immusmol.comeaglebio.com |

| Sensitivity | 0.5 nM | immusmol.comeaglebio.com |

| Dynamic Range | 2.4 – 93.75 nM | immusmol.comeaglebio.com |

| Sample Volume | 20 µL | eaglebio.com |

| Incubation Time | Overnight | eaglebio.com |

The development of specific antibodies against this compound has been a significant breakthrough for its detection in various biological matrices. A rabbit polyclonal antibody with high specificity and affinity for this compound has been developed. immusmol.com Competitive ELISA data demonstrates that this antibody has a high affinity for this compound and does not show significant cross-reactivity with related polyamines such as N1-acetylspermidine, spermidine, spermine, ornithine, or putrescine. immusmol.com

The availability of such specific antibodies is crucial for the development of reliable immunoassays for this compound. immusmol.com While a 2020 study on pancreatic cancer noted the lack of an available antibody against this compound as a challenge, subsequent developments have addressed this gap. mdpi.com These antibodies are instrumental for quantifying this compound in plasma, serum, and tissue homogenates, facilitating research into its role in health and disease. lbiosystems.co.kr

Enzyme-Linked Immunosorbent Assays (ELISA) for Quantification

In Vitro Enzymatic Activity Assays

The study of this compound metabolism heavily relies on in vitro enzymatic activity assays to characterize the enzymes responsible for its synthesis and degradation. These assays provide a controlled environment to measure enzyme kinetics, substrate specificity, and the effects of inhibitors.

Measurement of this compound Deacetylase Activity

The deacetylation of this compound is a critical step in the polyamine metabolic pathway, converting it back to spermidine. The enzyme responsible for this reaction is this compound deacetylase (also referred to as this compound amidohydrolase). wikipedia.org Several methods have been developed to measure its activity in vitro.

Early methods for assaying this compound deacetylation involved the use of radiolabeled substrates. pacific.edu For instance, cytosol prepared from rat liver can be incubated with radiolabeled this compound. pacific.edu The reaction products are then separated using techniques like thin-layer chromatography, and the radioactivity of the resulting spermidine is quantified by liquid scintillation spectrometry. pacific.edu

More recently, non-radioactive and more sensitive methods have been developed. One such method utilizes liquid chromatography/mass spectrometry (LC/MS/MS) to measure the decrease in this compound and the corresponding increase in spermidine. pacific.edu This approach offers high sensitivity and accuracy. To overcome the challenges of purifying the highly polar this compound and spermidine from biological samples, an acetylation-derivatization method can be employed. pacific.edu This involves acetylating both compounds with a labeled agent, such as d6-acetic anhydride, which allows for their retention on a reverse-phase high-performance liquid chromatography (HPLC) column and subsequent quantification by LC/MS/MS. pacific.edu

Another approach involves the development of fluorogenic assays. chemrxiv.orgnih.gov These assays utilize a synthetic substrate that mimics this compound but contains a fluorescent reporter group. chemrxiv.org The deacetylation of this substrate by the enzyme leads to a change in fluorescence, which can be easily measured. This method is particularly suitable for high-throughput screening of potential enzyme inhibitors. chemrxiv.org For example, a fluorescent derivative of spermidine can be synthesized where the N1-site is modified with a fluorescent reporter like 7-amino-4-methylcoumarin, and the N8-site is acetylated. chemrxiv.org Deacetylation at the N8-position by the enzyme results in a product that can be detected fluorometrically. chemrxiv.org

Characterization of Enzyme Kinetics and Inhibition Profiles

Understanding the kinetic properties of this compound deacetylase is crucial for elucidating its regulatory mechanisms. The Michaelis constant (Km) for this compound has been estimated to be approximately 4.4 µM in rat liver cytosol, indicating a high affinity of the enzyme for its substrate. pacific.edu Kinetic studies have shown that the deacetylation reaction follows Michaelis-Menten kinetics. pacific.edu

The inhibition of this compound deacetylase has been extensively studied to identify compounds that can modulate its activity. These inhibitors are valuable tools for probing the physiological function of the enzyme.

Competitive Inhibition:

N1-Acetylspermidine: This isomer of the substrate is a potent competitive inhibitor of this compound deacetylase. pacific.edu

Polyamines: Naturally occurring polyamines also inhibit the enzyme. Spermidine is the most potent inhibitor, followed by spermine, putrescine, and cadaverine. pacific.edu

Other Inhibitors:

Metal Chelators: The inhibition of the enzyme by metal chelators suggests the requirement of a transition metal for its catalytic activity. nih.gov

Substrate Analogues: A number of synthetic analogues of this compound have been developed as potent inhibitors. nih.govnih.gov These often contain metal-coordinating ligands. For instance, 6-[(3-aminopropyl)amino]-N-hydroxyhexanamide was found to be a highly potent inhibitor with an apparent Ki of 0.001 µM, binding to the enzyme approximately 11,000 times more tightly than the substrate. nih.gov

Thiol Reagents: Inhibition by some thiol reagents indicates the presence of free sulfhydryl groups that are important for the enzyme's activity. nih.gov

HDAC10 Inhibitors: Histone deacetylase 10 (HDAC10) has been identified as a key this compound deacetylase in eukaryotes. nih.gov Therefore, inhibitors developed for HDAC10 are also effective against this compound deacetylation. These inhibitors often feature zinc-binding groups like hydroxamates and thiolates. nih.gov

Table 1: Inhibitors of this compound Deacetylase

| Inhibitor Class | Specific Examples | Mode of Action/Key Findings | Reference |

|---|---|---|---|

| Substrate Isomers | N1-Acetylspermidine | Competitive inhibitor | pacific.edu |

| Polyamines | Spermidine, Spermine, Putrescine, Cadaverine | Competitive inhibition, with spermidine being the most potent. | pacific.edu |

| Metal Chelators | N/A | Suggests the enzyme is a metalloenzyme. | nih.gov |

| Substrate Analogues | 6-[(3-aminopropyl)amino]-N-hydroxyhexanamide | Potent inhibitor with a very low Ki value. | nih.gov |

| Thiol Reagents | N/A | Indicates the importance of cysteine residues for activity. | nih.gov |

| HDAC10 Inhibitors | Hydroxamates, Thiolates | Target the active site zinc ion of HDAC10. | nih.gov |

Cellular and Animal Models in this compound Studies

To understand the physiological roles of this compound, researchers utilize various cellular and animal models. These models allow for the investigation of its involvement in cellular processes and its contribution to health and disease in a whole-organism context.

Cell Culture Systems for Mechanistic Investigations of Cellular Processes

Cell culture systems are invaluable for dissecting the molecular mechanisms underlying the effects of this compound. Various cell lines have been employed to study its role in cell growth, differentiation, and response to therapeutic agents.

HeLa Cells: These human cervical cancer cells have been used to study cytosolic this compound deacetylase activity. nih.gov Studies in HeLa cells have shown that selective inhibition of this deacetylase activity leads to an increase in intracellular this compound levels without affecting histone acetylation, confirming the distinct nature of polyamine deacetylases from histone deacetylases. nih.gov

L1210 Cells: In murine leukemia L1210 cell cultures, the accumulation of this compound has been associated with stimulated cell growth. tandfonline.com

PC12 Cells: In contrast to L1210 cells, increased levels of this compound in rat pheochromocytoma PC12 cells have been linked to the inhibition of growth and differentiation. tandfonline.comobolibrary.org

HCT116 Cells: Human colon cancer HCT116 cells have been used to investigate the role of this compound in cancer progression. researchgate.nettandfonline.comnih.gov Studies have shown that this compound can promote the proliferation of these cells and confer resistance to chemotherapeutic drugs like oxaliplatin. researchgate.nettandfonline.com This effect may be mediated by the induction of inflammatory cytokines such as IL-8 and IL-22, as well as the activation of epidermal growth factor (EGF) signaling pathways. tandfonline.comnih.gov

Lymphoblast Cell Cultures: These have been established from patients with Snyder-Robinson syndrome, a genetic disorder caused by mutations in the spermine synthase gene. uzh.ch Analysis of these cells revealed altered polyamine metabolism, including changes in the levels of spermidine and its derivatives, which can be correlated with clinical findings. uzh.ch

Rodent Models for In Vivo Studies of Polyamine Metabolism and Disease Modeling

Rodent models, particularly genetically modified mice and rats, have been instrumental in understanding the in vivo consequences of altered polyamine metabolism, including the role of this compound. portlandpress.comnih.gov

Transgenic Mice Overexpressing Polyamine-Metabolizing Enzymes: The generation of transgenic mice that overexpress key enzymes in polyamine metabolism, such as ornithine decarboxylase (ODC) or spermidine/spermine N1-acetyltransferase (SSAT), has provided significant insights. portlandpress.comnih.govnih.gov

Mice overexpressing ODC are used as models for cancer research. portlandpress.comnih.gov

Transgenic mice and rats with enhanced polyamine catabolism due to SSAT overexpression exhibit phenotypes such as acute pancreatitis and a fatless phenotype with improved glucose tolerance and insulin (B600854) sensitivity, making them useful for studying conditions like type 2 diabetes. portlandpress.comnih.gov

Knockout Mouse Models: